molecular formula C25H28N2O6 B1337733 (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid CAS No. 1034574-30-5

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

Cat. No. B1337733
M. Wt: 452.5 g/mol
InChI Key: ZVHNNCSUTNWKFC-NRFANRHFSA-N
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Description

Synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

The synthesis of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid is not directly reported in the provided papers. However, the synthesis of closely related compounds has been described. A straightforward synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid starting from L- or D-serine and ethyl glyoxylate is reported, which could provide insights into the synthesis of the compound . The synthesis process involves the creation of piperazine derivatives that are evaluated as constituents in tetrapeptides, with their secondary structure studied by (1)H NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid can be inferred from the related compounds discussed in the papers. The presence of Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups suggests that the compound would have significant steric hindrance and would be used in peptide synthesis to protect the amine functionalities during the synthesis process . The piperazine ring is a common structural motif in pharmaceuticals and provides a rigid scaffold that can adopt different conformations in peptides, as observed in the study of Boc-Val-(S)-PCA-Gly-Leu-OMe and Boc-Val-(R)-PCA-Gly-Leu-OMe .

Chemical Reactions Analysis

The chemical reactions involving (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid would likely be centered around its role in peptide synthesis. The Boc and Fmoc groups are used to protect the amine groups during the synthesis and can be removed under specific conditions. For example, piperazine has been used as an Nα-Fmoc deprotection reagent in Fmoc-solid phase peptide synthesis, which suggests that it could be involved in the deprotection of the Fmoc group in the compound of interest . The study also indicates that piperazine causes the least side reactions compared to other bases, which is an important consideration in the synthesis of sensitive peptide sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid would be influenced by the protective groups and the piperazine ring. The Boc group is known to be stable under acidic conditions but can be removed with strong acids, while the Fmoc group is stable under basic conditions but can be removed with piperazine, which is less likely to cause side reactions or racemization . The piperazine ring itself is a flexible and polar structure, which can contribute to the solubility and conformational behavior of the compound in solution, as seen in the different conformations adopted by related tetrapeptides .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including structures similar to "(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid," play a critical role in drug discovery and development. These derivatives exhibit a wide range of pharmacological activities, making them valuable for creating drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and other therapeutic effects. Modifying the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, allowing for the tailored design of drugs to target various diseases. The versatility and broad potential of piperazine-based molecules underscore their importance in pharmacophore exploration and drug discovery processes (Rathi et al., 2016).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including those related to piperazine derivatives, have shown inhibitory effects on microbes used in the fermentative production of biorenewable chemicals. Understanding the mechanisms of inhibition by carboxylic acids is crucial for developing strategies to enhance microbial tolerance and robustness, facilitating higher yields and productivities in biotechnological applications. The insights into microbial inhibition by carboxylic acids can inform the design of more efficient production processes for biorenewable chemicals, highlighting the interdisciplinary applications of carboxylic acid derivatives in both pharmacology and biotechnology (Jarboe et al., 2013).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine derivatives demonstrate significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a core building block in anti-TB molecules is instrumental in the development of new, safer, and more effective anti-mycobacterial agents. This highlights the critical role of piperazine derivatives in addressing global health challenges posed by tuberculosis and the need for continuous exploration of these compounds for therapeutic applications (Girase et al., 2020).

Safety And Hazards

The safety and hazards associated with such compounds would depend on their specific structure and how they are used. General safety measures when handling such compounds could include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation14.


Future Directions

The future directions in the research and application of such compounds would depend on the specific field in which they are used. This could include new methods of synthesis, new applications, and improvements in safety and efficiency151617.


Please note that this is a general analysis and the specific details could vary depending on the exact structure of the compound and the context in which it is used. For a detailed analysis, you may need to consult scientific literature or experts in the field.


properties

IUPAC Name

(2S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNNCSUTNWKFC-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427825
Record name (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid

CAS RN

1034574-30-5
Record name (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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